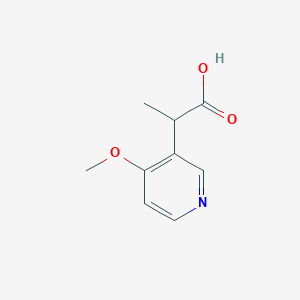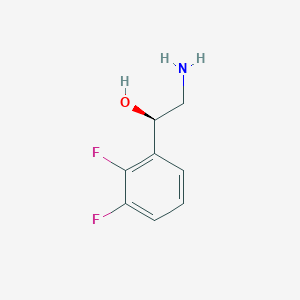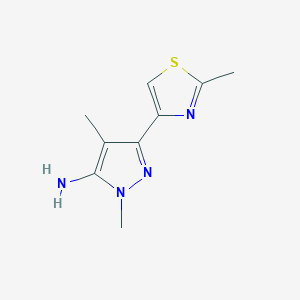![molecular formula C8H12O2S B13309880 5-(Methylsulfanyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13309880.png)
5-(Methylsulfanyl)spiro[2.3]hexane-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methylsulfanyl)spiro[23]hexane-5-carboxylic acid is a chemical compound with the molecular formula C8H12O2S It is characterized by a spirocyclic structure, which includes a sulfur atom attached to a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfanyl)spiro[2.3]hexane-5-carboxylic acid can be achieved through several methods. One common approach involves the catalytic [1+2]-cycloaddition of ethyl 2-diazo-2-nitroacetate to a double bond of an unsaturated nitrile, followed by chemoselective reduction of the nitro and cyano groups, and hydrolysis of the ester moiety . Another method includes the visible-light-induced intramolecular [2+2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium(III) catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
5-(Methylsulfanyl)spiro[2.3]hexane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted spirocyclic compounds.
Aplicaciones Científicas De Investigación
5-(Methylsulfanyl)spiro[2.3]hexane-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 5-(Methylsulfanyl)spiro[2.3]hexane-5-carboxylic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The sulfur atom and spirocyclic structure may play a crucial role in its bioactivity, potentially interacting with enzymes or receptors in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
1-Aminospiro[2.3]hexane-1,5-dicarboxylic acid: A conformationally rigid analogue of glutamic acid.
1-Amino-5-(aminomethyl)spiro[2.3]hexane-1-carboxylic acid: A conformationally rigid analogue of lysine.
Uniqueness
5-(Methylsulfanyl)spiro[2.3]hexane-5-carboxylic acid is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other spirocyclic compounds. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C8H12O2S |
|---|---|
Peso molecular |
172.25 g/mol |
Nombre IUPAC |
5-methylsulfanylspiro[2.3]hexane-5-carboxylic acid |
InChI |
InChI=1S/C8H12O2S/c1-11-8(6(9)10)4-7(5-8)2-3-7/h2-5H2,1H3,(H,9,10) |
Clave InChI |
SXLCVORLAJMDMD-UHFFFAOYSA-N |
SMILES canónico |
CSC1(CC2(C1)CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Dimethyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B13309802.png)

amine](/img/structure/B13309806.png)



![Ethyl 2-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13309832.png)



![(2-Amino-[1,2,4]triazolo[1,5-A]pyridin-7-YL)methanol](/img/structure/B13309850.png)
![3-{[1-(3-Bromophenyl)ethyl]amino}propan-1-ol](/img/structure/B13309852.png)
![Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13309865.png)

